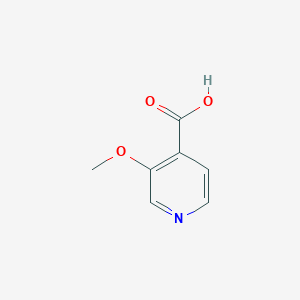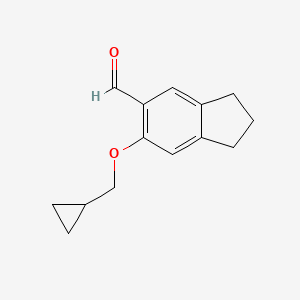
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde
Descripción general
Descripción
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde is an organic compound that features a cyclopropylmethoxy group attached to an indane ring system with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indane Ring System: The indane ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an O-alkylation reaction. This involves the reaction of a cyclopropylmethanol derivative with the indane ring system in the presence of a base such as sodium hydride.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the indane derivative is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 6-(Cyclopropylmethoxy)-5-indanecarboxylic acid.
Reduction: 6-(Cyclopropylmethoxy)-5-indanemethanol.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group and the aldehyde functional group can participate in various chemical interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Cyclopropylmethoxy)-5-indanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(Cyclopropylmethoxy)-5-indanemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.
6-(Cyclopropylmethoxy)-5-indane: Lacks the aldehyde functional group.
Uniqueness
6-(Cyclopropylmethoxy)-5-indanecarbaldehyde is unique due to the presence of both the cyclopropylmethoxy group and the aldehyde functional group on the indane ring system. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-8-13-6-11-2-1-3-12(11)7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWSPXIGPMJARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)OCC3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


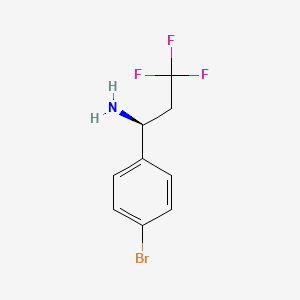

![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)
![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)
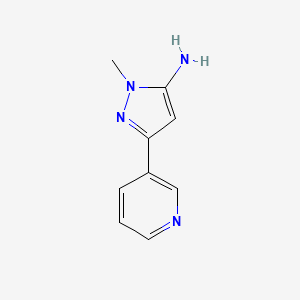
![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)
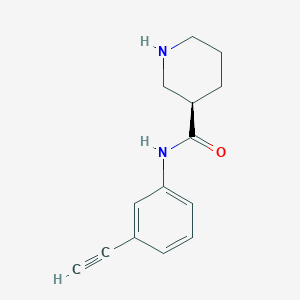
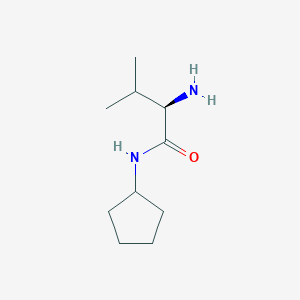


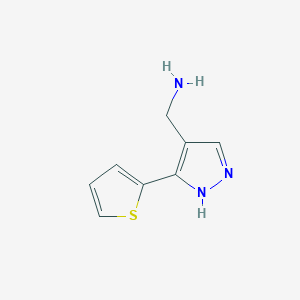
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)

